molecular formula C12H14O4 B2829836 3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid CAS No. 2166926-65-2

3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

Cat. No.: B2829836
CAS No.: 2166926-65-2
M. Wt: 222.24
InChI Key: DOCTYGRGGTZHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Spirocyclic Compounds

Spirocyclic compounds trace their origins to the late 19th century, when Adolf von Baeyer first synthesized spirocyclane, a bicyclic hydrocarbon featuring a shared spiro carbon atom. Early efforts focused on carbocyclic systems, but the mid-20th century saw a shift toward heterocyclic spirocycles, driven by their presence in natural products like griseofulvin, an antifungal agent isolated in 1939. The 1959 approval of griseofulvin marked a milestone, demonstrating the therapeutic potential of spirocycles.

The 1980s–2000s witnessed methodological breakthroughs in asymmetric synthesis, enabling the construction of enantiopure spiro systems. For example, Tamao’s work on spirosilanes and subsequent palladium-catalyzed dynamic kinetic asymmetric transformations expanded access to chiral spirocenters. Modern advances, such as the use of spirocyclic oxazolidinones in ACE inhibitors like spirapril (approved in 1995), underscore their pharmaceutical relevance. Today, spirocycles are prized for their conformational rigidity, three-dimensionality, and ability to reduce entropic penalties during target binding.

Structural Rationale for 3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic Acid

The compound’s structure integrates three key elements:

  • Bicyclo[2.2.1]hept-5-ene Core : This norbornene-derived system imposes significant ring strain, enhancing reactivity while maintaining stability. The fused cyclohexene and cyclopentane rings create a rigid, boat-like conformation that restricts rotational freedom.
  • Spirocyclopropane Moiety : The cyclopropane ring, fused via a quaternary spiro carbon, introduces axial chirality and electron-deficient character. Its 60° bond angles distort hybridization (near sp²), fostering unique electronic properties.
  • Functional Handles : The methoxycarbonyl (–COOMe) and carboxylic acid (–COOH) groups at positions 3 and 2, respectively, provide orthogonal sites for derivatization. These groups enable hydrogen bonding, metal coordination, and pH-dependent solubility modulation.

Table 1: Key Structural Features and Implications

Feature Structural Impact
Bicyclo[2.2.1]heptene High rigidity; strained π-system for [2+2] cycloadditions
Spirocyclopropane Axial chirality; enhanced solubility via perpendicular π-system arrangement
–COOMe/–COOH groups Sites for ester hydrolysis, amide coupling, or salt formation

The orthogonal arrangement of the bicycloheptene and cyclopropane rings minimizes π-π stacking, reducing aggregation in biological matrices. Additionally, the sp³-rich framework (four sp³ carbons in the bicyclo system, two in cyclopropane) aligns with guidelines for "three-dimensional" chemical space exploration.

Significance of Spirocyclic Systems in Drug Discovery and Target Engagement

Spirocycles like This compound address critical challenges in drug design:

  • Conformational Restriction : The fused rings limit rotational freedom, preorganizing the molecule for target binding. This reduces the entropic penalty associated with adopting bioactive conformations, improving binding affinity.
  • Stereochemical Complexity : The spiro carbon and bicycloheptene system introduce multiple stereocenters, enabling precise stereochemical matching with chiral binding pockets. For instance, spirapril’s efficacy as an ACE inhibitor hinges on its spirocyclic core’s stereochemistry.
  • Diversification Potential : The –COOMe and –COOH groups allow parallel synthesis of libraries via amidation, esterification, or metal-catalyzed cross-coupling. Kumar et al. demonstrated similar strategies with 17 spirocyclic scaffolds, achieving incremental changes in diversity component orientation.

Case Study: Spirocyclic ACE Inhibitors
Spirapril’s synthesis involves spirocyclic thioketal intermediates, underscoring the scaffold’s role in modulating enzyme interactions. The rigidity of its spirocyclic core enhances binding to ACE’s zinc-containing active site, while the ester prodrug design improves bioavailability. Analogously, the carboxylic acid group in 3-methoxycarbonylspiro[...]-2-carboxylic acid could serve as a zinc-binding motif, suggesting potential for protease inhibition.

Properties

IUPAC Name

3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h2-3,6-9H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCTYGRGGTZHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C=CC(C1C(=O)O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis often begins with commercially available bicyclo[2.2.1]hept-5-ene derivatives.

    Cyclopropanation: A key step involves the cyclopropanation of the bicyclo[2.2.1]hept-5-ene derivative using diazo compounds in the presence of a catalyst such as rhodium or copper.

    Carboxylation: The final step involves the carboxylation of the intermediate to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclopropanation step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the synthesis of complex organic molecules for materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the binding affinity and specificity of the compound, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bicyclo/Spira System CAS/ID Key Differences Applications
3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid C₁₂H₁₄O₄ 222.24 Methoxycarbonyl, carboxylic acid Bicyclo[2.2.1]heptene + cyclopropane 2387585-22-8 Reference compound Pharmaceutical R&D
3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid C₁₇H₂₂O₄ 290.15 Hydroxy, carboxylic acid Spiro[benzofuran + cyclohexane] N/A Larger cyclohexane ring; benzofuran moiety Not specified; potential bioactive applications
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-butyl ester (NBTBE) C₁₂H₁₈O₂ 194.27 tert-butyl ester Bicyclo[2.2.1]heptene N/A Ester group replaces carboxylic acid Polymer synthesis for photoresists
Ethyl spiro[bicyclo[3.2.0]heptane-6,1'-cyclopropane]-2'-carboxylate C₁₁H₁₆O₂ 194.24 Ethyl ester Bicyclo[3.2.0]heptane + cyclopropane 770728-75-1 Different bicyclo system ([3.2.0]); ester substituent Intermediate in organic synthesis

Functional and Reactivity Differences

The cyclopropane ring introduces significant ring strain, which may enhance reactivity in ring-opening or cycloaddition reactions compared to larger spiro systems (e.g., cyclohexane in ) .

Stereochemical Variations :

  • The (1R,2R,3S) configuration (CAS 2387585-22-8) differs from the (1S,2R,4S) isomer (CAS 2740616-11-7) in spatial arrangement, affecting crystallization behavior and biological activity .

Bicyclo Framework :

  • The bicyclo[2.2.1]heptene system in the target compound provides rigidity and distinct stereoelectronic properties compared to bicyclo[3.2.0]heptane derivatives (), which exhibit different strain and reactivity profiles .

Biological Activity

3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid (CAS: 2166926-65-2) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : 6-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid
  • Purity : 97% .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : The compound's structural analogs have shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific cellular receptors or enzymes, modulating their activity.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Cell Proliferation : The compound may inhibit key pathways involved in cell proliferation, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of bicyclic compounds revealed that certain modifications to the structure enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggest that the methoxycarbonyl group plays a crucial role in enhancing activity .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines have demonstrated that derivatives of spiro compounds can induce apoptosis via mitochondrial pathways. The presence of the methoxycarbonyl group was associated with increased cytotoxicity against breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
CytotoxicityEnhanced cytotoxic effects in modified derivatives

Q & A

Q. What are the established synthetic routes for 3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step strategies:

  • Cyclopropane ring formation : Via [2+1] cycloaddition using carbene precursors or transition-metal catalysis under controlled conditions.
  • Bicyclo[2.2.1]heptene framework : Constructed via Diels-Alder reactions or photochemical cyclization, followed by functionalization of the carboxylic acid and methoxycarbonyl groups .
  • Protecting group strategies : Tert-butyl or benzyl esters are often used to stabilize the carboxylic acid during synthesis, with deprotection via acidic or catalytic hydrogenation conditions .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography : Utilize SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly for resolving spiro junction stereochemistry and cyclopropane ring geometry .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying substituent positions and cyclopropane coupling. 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY experiments clarify spatial arrangements .
  • IR spectroscopy : Confirm ester (C=O stretch ~1730 cm1^{-1}) and carboxylic acid (broad O-H stretch ~2500-3000 cm1^{-1}) functionalities .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • Thermal stability : Cyclopropane rings are prone to ring-opening at elevated temperatures (>100°C); differential scanning calorimetry (DSC) can monitor decomposition thresholds .
  • pH sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous media (pH 2–8), altering solubility. Stability assays in buffered solutions (e.g., PBS) are recommended .
  • Light sensitivity : UV-Vis spectroscopy can detect photoinduced rearrangements, particularly in the bicycloheptene moiety .

Advanced Research Questions

Q. How does stereochemistry at the spiro junction influence reactivity and intermolecular interactions?

Methodological Answer:

  • Steric effects : Molecular modeling (e.g., DFT calculations) predicts that axial vs. equatorial substituent orientations at the spiro center affect catalyst accessibility in reactions like ROMP .
  • Hydrogen bonding : Crystallographic data (e.g., from SHELXL-refined structures) show that the carboxylic acid group forms intermolecular H-bonds, influencing crystal packing and solubility .
  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution to separate enantiomers for studying stereospecific biological activity .

Q. What is the polymerization behavior of this compound via ring-opening metathesis (ROMP)?

Methodological Answer:

  • Catalyst selection : Ru-based catalysts (e.g., Grubbs 2nd gen) yield higher trans-selectivity in polyalkenamers compared to W catalysts, as shown in ROMP studies of analogous spiro compounds .
  • Microstructure analysis : 13C^{13}\text{C} NMR detects trans/cis double bond ratios (>80% trans in polymers), while GPC measures molecular weight distributions (Đ ~1.2–1.5) .
  • Steric hindrance : The cyclopropane ring reduces polymerization rates but enhances thermal stability in the resulting polymers .

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2), leveraging the bicycloheptene’s rigidity for binding pocket compatibility .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to optimize bioactivity .
  • MD simulations : Simulate solvation effects on the carboxylic acid’s ionization state in physiological environments .

Q. How to resolve contradictions in spectral or crystallographic data during characterization?

Methodological Answer:

  • Cross-validation : Combine XRD (for absolute configuration) with NOESY NMR (for solution-state conformation) to address discrepancies in stereochemical assignments .
  • Dynamic effects : Variable-temperature NMR can detect fluxional behavior in the cyclopropane or bicycloheptene moieties that static XRD models may miss .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula integrity when elemental analysis conflicts with theoretical values .

Q. What strategies optimize the compound’s interaction with biological targets?

Methodological Answer:

  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to enhance membrane permeability, followed by in vitro hydrolysis assays .
  • Bioisosteric replacement : Replace the methoxycarbonyl group with trifluoromethyl or sulfonamide groups to modulate binding affinity, guided by free-energy perturbation (FEP) calculations .
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using crystal structure data of target-ligand complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.